molecular formula C13H17NO2 B15091822 Methyl 3-[(cyclobutylmethyl)amino]benzoate

Methyl 3-[(cyclobutylmethyl)amino]benzoate

Cat. No.: B15091822
M. Wt: 219.28 g/mol
InChI Key: XSSSPKLTBWVPNH-UHFFFAOYSA-N
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Description

Methyl 3-[(cyclobutylmethyl)amino]benzoate is a synthetic aromatic ester and secondary amine derivative of interest in chemical and pharmaceutical research. Compounds with similar benzoate ester and amino substituents are frequently investigated as key synthetic intermediates in the development of active molecules, including those with potential applications as pest control agents . The structure features a meta-substituted benzoate ester and a cyclobutylmethyl amino group, which may contribute to specific steric and electronic properties, influencing its reactivity and interaction in biological systems. As a building block, its primary research value lies in its versatility for further chemical modifications; the ester group can be hydrolyzed to the corresponding acid or the secondary amine can be functionalized, making it a valuable intermediate for constructing more complex chemical entities in medicinal and agrochemical discovery . Researchers utilize this compound under the principle that modifying the amino substituent on the benzoate core can significantly alter the physicochemical properties and biological activity of the resulting molecules. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 3-(cyclobutylmethylamino)benzoate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-6-3-7-12(8-11)14-9-10-4-2-5-10/h3,6-8,10,14H,2,4-5,9H2,1H3

InChI Key

XSSSPKLTBWVPNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NCC2CCC2

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 3 Cyclobutylmethyl Amino Benzoate

Strategies for Regioselective Introduction of the Cyclobutylmethylamino Moiety on the Benzoate (B1203000) Ring

The regioselective introduction of the cyclobutylmethylamino group at the meta-position of the benzoate ring is a critical step in the synthesis of the target molecule. Several strategies have been developed to achieve this, including direct amination, reductive amination, and multistep synthetic sequences.

Direct Amination Approaches

Direct amination of an unactivated C-H bond on the benzoate ring represents an atom-economical and elegant approach. However, achieving meta-selectivity is a significant challenge due to the directing effects of the ester group. Research in this area is ongoing, with a focus on the development of specialized catalysts that can direct the amination to the meta position.

Another direct approach involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as Methyl 3-halobenzoate. While typically challenging on electron-rich or neutral aromatic rings, the presence of a leaving group at the meta position allows for direct coupling with cyclobutylmethylamine. The success of this reaction often depends on the choice of catalyst and reaction conditions to overcome the relatively low reactivity of the aryl halide.

Reductive Amination Pathways Utilizing Cyclobutylmethylamine

Reductive amination is a widely employed and versatile method for the formation of C-N bonds. masterorganicchemistry.com This pathway typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com In the context of synthesizing Methyl 3-[(cyclobutylmethyl)amino]benzoate, this would involve a precursor such as Methyl 3-formylbenzoate or Methyl 3-oxobenzoate.

The reaction of Methyl 3-formylbenzoate with cyclobutylmethylamine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN), can afford the desired product with high selectivity. masterorganicchemistry.com The choice of reducing agent is critical to avoid the reduction of the ester functionality.

PrecursorAmineReducing AgentSolventTemperature (°C)Yield (%)
Methyl 3-formylbenzoateCyclobutylmethylamineSodium TriacetoxyborohydrideDichloromethaneRoom TemperatureHigh
Methyl 3-oxobenzoateCyclobutylmethylamineSodium CyanoborohydrideMethanolRoom TemperatureModerate to High

Multistep Synthetic Sequences from Readily Available Precursors

Multistep synthetic sequences provide a reliable and often necessary alternative when direct methods are not feasible or efficient. A common strategy involves the initial preparation of Methyl 3-aminobenzoate (B8586502), which can then be N-alkylated with a cyclobutylmethylating agent.

Methyl 3-aminobenzoate can be synthesized from Methyl 3-nitrobenzoate via reduction. sciencemadness.org A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl2/HCl). sciencemadness.org

Once Methyl 3-aminobenzoate is obtained, it can be N-alkylated with a suitable electrophile such as cyclobutylmethyl bromide or cyclobutylmethyl tosylate. This reaction is typically carried out in the presence of a base to deprotonate the amine and facilitate the nucleophilic substitution.

Amine PrecursorAlkylating AgentBaseSolventTemperature (°C)Yield (%)
Methyl 3-aminobenzoateCyclobutylmethyl bromidePotassium CarbonateAcetonitrile (B52724)RefluxGood
Methyl 3-aminobenzoateCyclobutylmethyl tosylateCesium CarbonateDimethylformamide80High

Development of Novel Catalytic Systems for this compound Synthesis

The development of novel and efficient catalytic systems is at the forefront of modern organic synthesis. For the preparation of this compound, palladium-catalyzed coupling reactions and organocatalytic transformations have emerged as powerful tools.

Palladium-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and a highly effective method for the synthesis of aryl amines. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For the synthesis of this compound, Methyl 3-bromobenzoate or Methyl 3-iodobenzoate (B1234465) can be coupled with cyclobutylmethylamine. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Aryl HalideAminePalladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
Methyl 3-bromobenzoateCyclobutylmethylaminePd2(dba)3XPhosSodium tert-butoxideToluene100Excellent
Methyl 3-iodobenzoateCyclobutylmethylaminePd(OAc)2SPhosCesium CarbonateDioxane110High

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained significant attention as a green and sustainable alternative to metal-based catalysis. For the synthesis of secondary amines like this compound, organocatalytic N-alkylation reactions are being explored.

One approach involves the reductive amination of an aldehyde with an amine, catalyzed by a chiral secondary amine catalyst (e.g., a proline derivative) in the presence of a hydride source like Hantzsch ester. While this is a well-established method for asymmetric synthesis, its application in non-asymmetric contexts is also valuable.

Another emerging area is the direct N-alkylation of anilines with alcohols, which can be promoted by various organocatalysts, including Brønsted acids or photoredox catalysts. nih.govrsc.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology offers an atom-economical route where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination. nih.gov

AmineAlkylating AgentOrganocatalystConditionsYield (%)
Methyl 3-aminobenzoateCyclobutanemethanolBrønsted AcidHeatModerate
Methyl 3-aminobenzoateCyclobutanemethanolPhotoredox CatalystVisible LightGood

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The synthesis of this compound can be approached primarily through the reductive amination of methyl 3-aminobenzoate with cyclobutanecarboxaldehyde (B128957). This one-pot procedure is often preferred for its operational simplicity and is a cornerstone in the synthesis of secondary and tertiary amines. acsgcipr.orgsigmaaldrich.comwikipedia.org The optimization of this reaction is crucial for achieving high yields and purity, particularly for scalable synthesis. Key parameters for optimization include the choice of reducing agent, solvent, temperature, and pH.

A variety of reducing agents can be employed for reductive amination, with borohydride (B1222165) reagents being particularly common. organicreactions.orgrushim.ru Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and selective for the reduction of the intermediate imine in the presence of the aldehyde, minimizing the formation of alcohol byproducts. masterorganicchemistry.com Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) offers a greener alternative with high atom economy, though it may require specialized equipment for handling hydrogen gas. acsgcipr.orgwikipedia.org

The reaction conditions for the reductive amination of methyl 3-aminobenzoate with cyclobutanecarboxaldehyde would typically be optimized by systematically varying these parameters. Below is a hypothetical data table illustrating potential optimization studies.

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaBH(OAc)₃Dichloroethane (DCE)251285
2NaBH(OAc)₃Tetrahydrofuran (THF)251278
3NaBH(OAc)₃DCE50692
4NaBH₃CNMethanol (MeOH)251288
5H₂ (50 psi), Pd/CEthanol (EtOH)252495

This is a hypothetical table created for illustrative purposes based on typical reductive amination optimizations.

The key synthetic step in the formation of this compound via reductive amination is the two-stage process occurring in a single pot: the formation of an iminium ion followed by its reduction. wikipedia.orgnih.gov

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amino group of methyl 3-aminobenzoate on the carbonyl carbon of cyclobutanecarboxaldehyde. This is followed by dehydration to form an imine intermediate. Under the typically slightly acidic conditions used for reductive amination, the imine nitrogen can be protonated to form a more electrophilic iminium ion. nih.gov

Hydride Reduction: The chosen reducing agent, such as a borohydride derivative, then delivers a hydride ion to the electrophilic carbon of the iminium ion, resulting in the formation of the desired secondary amine, this compound. rushim.ru

Computational studies on similar reductive amination reactions have provided deeper insights into the mechanism. For instance, density functional theory (DFT) studies have been used to investigate the reaction mechanisms of borane-catalyzed reductive aminations and the role of acidic species in facilitating the reduction. nih.gov In the case of sodium borohydride reductions in the presence of Brønsted acidic ionic liquids, it has been shown that the ionic liquid plays a crucial role in the in situ generation of the imine and its subsequent smooth reduction. researchgate.net These studies highlight the importance of the reaction medium and additives in influencing the reaction pathway and efficiency.

The concept of atom economy is a critical metric in evaluating the "greenness" of a synthetic process, measuring the efficiency of incorporating reactant atoms into the final product. buecher.de

For the synthesis of this compound, we can compare the atom economy of two plausible routes:

Route A: Reductive Amination

Methyl 3-aminobenzoate + Cyclobutanecarboxaldehyde + [Reducing Agent] → this compound + Byproducts

For a reduction using a borohydride reagent like NaBH(OAc)₃, the atom economy would be calculated as:

% Atom Economy = (Molecular Weight of Product / (Molecular Weight of Methyl 3-aminobenzoate + Molecular Weight of Cyclobutanecarboxaldehyde + Molecular Weight of NaBH(OAc)₃)) x 100

Route B: N-Alkylation

Methyl 3-aminobenzoate + Cyclobutylmethyl bromide + Base → this compound + [Base·HBr]

% Atom Economy = (Molecular Weight of Product / (Molecular Weight of Methyl 3-aminobenzoate + Molecular Weight of Cyclobutylmethyl bromide + Molecular Weight of Base)) x 100

Generally, reductive amination is considered to have a higher atom economy than N-alkylation, especially when catalytic hydrogenation is used as the reduction method, where the only byproduct is water. wikipedia.org N-alkylation reactions often generate stoichiometric amounts of salt byproducts, which lowers the atom economy. acsgcipr.org However, the choice of route for a scalable synthesis would also depend on factors like reagent cost, reaction conditions, and ease of purification. Rhodium-catalyzed reductive amidation using carbon monoxide as a deoxygenating agent has been shown to be highly atom-economical, and the reaction can be directed towards either amides or tertiary amines by changing the solvent. acs.orgnih.gov

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Reductive Amination (with H₂)Methyl 3-aminobenzoate, Cyclobutanecarboxaldehyde, H₂This compoundH₂OHigh
N-AlkylationMethyl 3-aminobenzoate, Cyclobutylmethyl bromide, TriethylamineThis compoundTriethylammonium bromideLower

This is a conceptual table illustrating the principles of atom economy for the synthesis of the target compound.

Stereochemical Control in this compound Synthesis

The structure of this compound, as derived from achiral precursors (methyl 3-aminobenzoate and cyclobutanecarboxaldehyde), does not possess any chiral centers. Therefore, its synthesis does not inherently require stereochemical control to produce a single enantiomer or diastereomer.

However, stereochemistry becomes a relevant consideration in several hypothetical scenarios:

Use of Chiral Precursors: If a chiral derivative of either starting material were used (e.g., a substituted cyclobutanecarboxaldehyde with a chiral center), the resulting product would be a mixture of diastereomers. The control of the stereochemical outcome of the reaction would then become a significant challenge.

Resolution of the Final Product: Although the parent compound is achiral, derivatives with chiral centers could be synthesized. In such cases, stereochemical control could be achieved through the use of chiral catalysts or by resolution of a racemic mixture.

Conformational Isomerism of the Cyclobutane (B1203170) Ring: The cyclobutane ring is not planar and exists in a puckered conformation. researchgate.net While this does not lead to isolable stereoisomers in the parent compound, the conformational preferences of the cyclobutylmethyl group could influence the biological activity of the molecule if it were to interact with a chiral environment such as a protein binding site.

In the broader context of organic synthesis, achieving stereochemical control is a major goal, and various strategies have been developed to this end. For instance, in the synthesis of complex molecules, the stereochemistry of newly formed chiral centers can be directed by existing stereocenters in the molecule or by the use of chiral auxiliaries or catalysts. tru.ca

Chemical Transformations and Derivatization Studies of Methyl 3 Cyclobutylmethyl Amino Benzoate

Reactivity of the Secondary Amine Functionality

The secondary amine group in Methyl 3-[(cyclobutylmethyl)amino]benzoate is expected to be a primary site for various chemical modifications, given the nucleophilic nature of the nitrogen atom.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation reactions of secondary amines are fundamental transformations that lead to the formation of amides and sulfonamides, respectively. It is anticipated that this compound would readily undergo these reactions.

Acylation: In a typical acylation reaction, the secondary amine would react with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the acid byproduct.

General Reaction Scheme for Acylation

Sulfonylation: Similarly, sulfonylation would involve the reaction with a sulfonyl chloride, often in the presence of a non-nucleophilic base like pyridine.

General Reaction Scheme for Sulfonylation

No specific examples or data tables for these reactions with this compound have been found in the surveyed literature.

Alkylation and Arylation Modifications

The nitrogen of the secondary amine can also act as a nucleophile in alkylation and arylation reactions, leading to the formation of tertiary amines.

Alkylation: Direct alkylation with alkyl halides is a common method. However, overalkylation to form a quaternary ammonium (B1175870) salt can be a competing reaction.

General Reaction Scheme for Alkylation

Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the modern methods of choice for forming C-N bonds with aryl halides or triflates.

General Reaction Scheme for Arylation

Specific experimental details for the alkylation or arylation of this compound are not documented.

Oxidation and Reduction Pathways

The secondary amine functionality is susceptible to oxidation, although this is often less straightforward than with primary amines and can lead to a mixture of products. Reduction of the secondary amine itself is not a typical transformation unless it is part of a larger reducible moiety that is not present in this molecule. No specific studies on the oxidation or reduction of the secondary amine in this compound have been identified.

Transformations of the Methyl Ester Group

The methyl ester group is another key site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Hydrolysis to the Corresponding Carboxylic Acid

Ester hydrolysis is a fundamental reaction that can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid.

General Reaction Scheme for Saponification

Acid-Catalyzed Hydrolysis: This is a reversible reaction, and the equilibrium can be driven towards the products by using a large excess of water.

General Reaction Scheme for Acid-Catalyzed Hydrolysis

While this reaction is expected to proceed, no published data specifying the conditions for the hydrolysis of this compound is available.

Transesterification Reactions

Transesterification involves the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst.

General Reaction Scheme for Transesterification

Amidation with Primary and Secondary Amines

The conversion of the methyl ester in this compound to an amide is a fundamental transformation for creating a diverse library of derivatives. This reaction is typically achieved by reacting the ester with a primary or secondary amine. While direct aminolysis of simple esters can be sluggish, several modern synthetic methods can facilitate this conversion efficiently.

One effective approach involves the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH2BH3). These reagents have been shown to convert various aromatic and aliphatic esters into primary amides in high yields, often within minutes at room temperature and without the need for a catalyst. echemi.comaiinmr.com For the synthesis of N-substituted amides, derivatives like sodium N-methylamidoborane (NaNH(CH3)BH3) can be employed to react with the ester, yielding the corresponding secondary amide. echemi.comaiinmr.com

Alternatively, heterogeneous catalysts such as niobium(V) oxide (Nb2O5) have proven effective for the direct amidation of esters with amines under solvent-free conditions. wikipedia.org This method offers the advantages of high yields and reusability of the catalyst, aligning with principles of green chemistry. wikipedia.org Mechanochemical synthesis, using techniques like ball milling, presents another solvent-free option for the synthesis of primary amides from esters. libretexts.org

The general scheme for the amidation of this compound with a primary (R-NH2) or secondary (R2NH) amine is depicted below, leading to the formation of the corresponding N-substituted or N,N-disubstituted 3-[(cyclobutylmethyl)amino]benzamide.

Table 1: Potential Amidation Reactions of this compound

Amine ReactantProductPotential Method
Ammonia (B1221849) (from an ammonia source)3-[(cyclobutylmethyl)amino]benzamideAlkali metal amidoboranes
MethylamineN-methyl-3-[(cyclobutylmethyl)amino]benzamideAlkali metal amidoboranes
AnilineN-phenyl-3-[(cyclobutylmethyl)amino]benzamideNiobium(V) oxide catalysis
Morpholine{3-[(cyclobutylmethyl)amino]phenyl}(morpholino)methanoneNiobium(V) oxide catalysis

Modifications of the Aromatic Ring System

The aromatic ring of this compound is amenable to various modifications, primarily through electrophilic aromatic substitution and metal-mediated cross-coupling reactions. The existing substituents—the activating N-cyclobutylmethylamino group and the deactivating methyl ester group—play a crucial role in directing the regioselectivity of these transformations.

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The N-cyclobutylmethylamino group is an activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be donated to the ring, stabilizing the cationic intermediate. wikipedia.org Conversely, the methyl ester group is a deactivating meta-director, withdrawing electron density from the ring. echemi.comrsc.org

In the case of this compound, the powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Steric hindrance from the adjacent substituents may influence the ratio of the resulting isomers.

Nitration: A common electrophilic aromatic substitution is nitration, which introduces a nitro (-NO2) group onto the aromatic ring. masterorganicchemistry.com This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. aiinmr.comrsc.orgsavemyexams.com The resulting nitro-substituted derivatives can be further functionalized, for example, by reduction of the nitro group to an amine. sciencemadness.org For this compound, nitration is expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-substituted products.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using a halogen in the presence of a Lewis acid catalyst, like iron(III) bromide or aluminum chloride. libretexts.org This reaction would introduce a halogen atom onto the aromatic ring, again at the positions ortho and para to the amino group. These halogenated derivatives are valuable precursors for subsequent cross-coupling reactions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Predicted Products
NitrationHNO3, H2SO4Methyl 3-[(cyclobutylmethyl)amino]-4-nitrobenzoate and Methyl 3-[(cyclobutylmethyl)amino]-6-nitrobenzoate
BrominationBr2, FeBr3Methyl 4-bromo-3-[(cyclobutylmethyl)amino]benzoate and Methyl 6-bromo-3-[(cyclobutylmethyl)amino]benzoate
ChlorinationCl2, AlCl3Methyl 4-chloro-3-[(cyclobutylmethyl)amino]benzoate and Methyl 6-chloro-3-[(cyclobutylmethyl)amino]benzoate

Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on this compound, a leaving group, typically a halide, must first be installed on the aromatic ring via electrophilic halogenation as described above.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.govnih.gov This reaction is widely used to form new carbon-carbon bonds. libretexts.org For instance, a brominated derivative of this compound could be coupled with various aryl or alkyl boronic acids to introduce new substituents onto the aromatic ring.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgbeilstein-journals.orgmatthey.com This reaction could be used to introduce an additional amino group onto a halogenated derivative of this compound, leading to the synthesis of diaminobenzoate derivatives.

Synthesis of Advanced Derivatives and Conjugates for Research Probes

The functional groups on this compound make it an attractive scaffold for the synthesis of more complex molecules, such as research probes. These probes are often designed to interact with specific biological targets. The synthesis of such molecules typically involves conjugating the core structure to other chemical entities, such as linkers, fluorophores, or ligands for specific proteins.

A relevant example is the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, which are bifunctional molecules that induce the degradation of a target protein. In a published synthesis of a G9a/GLP degrader, a molecule with a methyl aminobenzoate core was used as a key intermediate. acs.org The synthesis involved an amide coupling reaction between the aminobenzoate derivative and a linker molecule, which was then further elaborated to attach a ligand for an E3 ubiquitin ligase. acs.org

Following a similar strategy, the primary or secondary amine of this compound, or the ester group after conversion to a carboxylic acid or amide, could be used as a handle for conjugation. For example, the amino group could be acylated with a linker molecule containing a terminal alkyne or azide (B81097) for subsequent "click" chemistry, or the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled to an amine-containing linker using standard peptide coupling reagents. This versatility allows for the incorporation of this compound into a wide range of complex molecular architectures for chemical biology research.

Advanced Analytical Methodologies for Characterization of Methyl 3 Cyclobutylmethyl Amino Benzoate

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For the unambiguous structural confirmation of Methyl 3-[(cyclobutylmethyl)amino]benzoate, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl ester protons, the N-H proton, and the protons of the cyclobutylmethyl group.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of different types of carbon atoms in the molecule. The spectrum would reveal signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the cyclobutyl and methyl groups.

To establish the connectivity between protons and carbons, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. HSQC correlates directly bonded carbon-proton pairs, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the complete assembly of the molecular puzzle. For instance, an HMBC correlation would be expected between the methyl protons of the ester group and the carbonyl carbon.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20t1HAr-H
6.85d1HAr-H
6.70s1HAr-H
6.60d1HAr-H
4.20br s1HN-H
3.85s3HO-CH₃
3.10d2HN-CH₂
2.60m1HCH-cyclobutyl
2.10-1.80m6HCH₂-cyclobutyl

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ) ppmAssignment
167.5C=O
148.0Ar-C (C-N)
131.0Ar-C (C-COOCH₃)
129.5Ar-CH
118.0Ar-CH
115.0Ar-CH
113.0Ar-CH
52.0O-CH₃
48.0N-CH₂
35.0CH-cyclobutyl
28.5CH₂-cyclobutyl
18.5CH₂-cyclobutyl

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the exact mass of the protonated molecule [M+H]⁺ can be measured. This experimental mass can then be compared to the calculated mass for the chemical formula C₁₃H₁₇NO₂, confirming the elemental composition with high confidence.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would be expected from the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), and cleavage of the bond between the nitrogen and the cyclobutylmethyl group.

Table 3: Hypothetical HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺220.1332220.1335

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and are particularly useful for identifying functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the ester, and C=C stretches of the aromatic ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring and the cyclobutyl moiety.

Table 4: Hypothetical Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
3350MediumN-H Stretch
3050MediumAromatic C-H Stretch
2950-2850StrongAliphatic C-H Stretch
1720StrongC=O Ester Stretch
1600, 1480Medium-StrongAromatic C=C Stretch
1250StrongC-O Stretch

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity. The choice of method depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, is developed to achieve optimal separation of the main compound from any starting materials, by-products, or degradation products.

Method development involves optimizing parameters such as the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), flow rate, column temperature, and detection wavelength (typically using a UV detector set to a wavelength where the analyte has strong absorbance). Once developed, the method is validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

Table 5: Hypothetical HPLC Method Parameters for Purity Analysis

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B to 95% B over 15 min
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Retention Time~8.5 min

While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis, GC-MS can be a powerful tool for identifying volatile impurities or for analyzing derivatives of the compound. Derivatization, for example by silylation of the N-H group, can increase the volatility and thermal stability of the molecule, making it amenable to GC analysis.

In a GC-MS analysis, the sample is separated by the gas chromatograph and then introduced into the mass spectrometer, which serves as the detector. This provides both the retention time from the GC and the mass spectrum of each separated component, allowing for their confident identification.

Chiral Chromatography for Enantiomeric Purity Assessment

Since the secondary amine nitrogen in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the benchmark technique for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. yakhak.org The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. mdpi.com

The most successful CSPs for the resolution of chiral amines and amino acid derivatives are often based on polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188) phenylcarbamates. yakhak.org These CSPs offer a high degree of chiral recognition ability through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. researchgate.net

Method development for a compound like this compound would involve screening various polysaccharide-based columns (e.g., Chiralpak® or Lux® series) with different mobile phases. Normal-phase chromatography, using solvent systems like hexane (B92381) and an alcohol modifier (e.g., 2-propanol or ethanol), is commonly employed. yakhak.org The addition of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase is often crucial for achieving good peak shape and elution of basic analytes like amines. mdpi.com Detection is typically performed using a UV detector, set to a wavelength where the benzoate (B1203000) chromophore absorbs strongly.

While specific conditions for this compound are not published, the following table provides representative conditions that have proven effective for the enantiomeric separation of related chiral amines and amino acid esters on polysaccharide-based CSPs. yakhak.org

Table 1: Representative Chiral HPLC Conditions for Aminobenzoate-type Compounds
ParameterConditionRationale/Comment
Chiral Stationary Phase (CSP) Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)These phases show broad applicability and high enantioselectivity for a wide range of chiral compounds, including amines. yakhak.org
Mobile Phase Hexane / 2-Propanol (e.g., 90:10 v/v)A common normal-phase solvent system. The ratio is optimized to balance resolution and analysis time. yakhak.org
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC columns (e.g., 4.6 mm internal diameter).
Temperature Room Temperature (e.g., 25 °C)Separations are often performed at ambient temperature, though temperature can be varied to improve resolution.
Detection UV at ~254 nm or ~310 nmBased on the UV absorbance of the aromatic ring in the benzoate moiety.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the material, one can calculate a map of the electron density and thereby deduce the exact molecular structure, including bond lengths, bond angles, and conformational details. nih.gov

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous confirmation of its molecular connectivity and solid-state conformation. The resulting structural data would reveal the planarity of the benzoate ring, the conformation of the cyclobutylmethyl group, and the geometry around the nitrogen atom. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonds involving the N-H group, which dictate how the molecules pack together in the crystal lattice. nih.gov

The key parameters derived from a crystallographic analysis are summarized in a standard data table. Although a crystal structure for this compound is not publicly available, Table 2 presents the crystallographic data for a related compound, Isopropyl 4-aminobenzoate (B8803810), to illustrate the type of information obtained from such an analysis. nih.gov

Table 2: Illustrative Crystallographic Data for an Aminobenzoate Derivative (Isopropyl 4-aminobenzoate)
ParameterValue
Chemical Formula C₁₀H₁₃NO₂
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 12.04 Å, b = 10.15 Å, c = 16.65 Å
α = 90°, β = 109.11°, γ = 90°
Volume (V) 1922 ų
Molecules per Unit Cell (Z) 8 (two molecules in the asymmetric unit)

Note: Data is for Isopropyl 4-aminobenzoate and serves as an example of typical crystallographic parameters. nih.gov

Computational Chemistry and Molecular Modeling of Methyl 3 Cyclobutylmethyl Amino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of molecules. These calculations provide a detailed understanding of electron distribution, which is fundamental to a molecule's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to optimize the molecular geometry of Methyl 3-[(cyclobutylmethyl)amino]benzoate, predicting bond lengths, bond angles, and dihedral angles. researchgate.net

These optimized structures are crucial for predicting various electronic properties that dictate the molecule's reactivity. Properties such as ionization potential, electron affinity, and chemical hardness can be derived from DFT calculations. researchgate.net For instance, the calculated energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of chemical reactivity. rsc.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValueUnit
Total Energy-850.123Hartrees
Dipole Moment3.45Debye
Ionization Potential7.89eV
Electron Affinity0.56eV
HOMO-LUMO Energy Gap7.33eV

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. epstem.net The MEP map is color-coded to indicate regions of different electrostatic potential. Red regions typically represent areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive potential, which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the ester group and the nitrogen atom of the amino group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. The aromatic ring and the cyclobutyl group would exhibit more neutral (green) or slightly positive (blue) potentials. This analysis is valuable for predicting intermolecular interactions and the sites of chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comyoutube.com The energy and shape of these orbitals are critical for understanding a molecule's reactivity and its role in chemical reactions. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the amino group and the electron-rich benzene (B151609) ring, indicating their nucleophilic character. The LUMO is likely to be distributed over the carbonyl group of the ester and the benzene ring, suggesting these are the primary sites for accepting electrons in a reaction. youtube.com The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.21
LUMO1.12
Energy Gap (ΔE) 7.33

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from FMO analysis.

Conformation Analysis and Conformational Landscapes

The three-dimensional structure of a molecule is not static; it can adopt various spatial arrangements, known as conformations, due to the rotation around single bonds. Conformation analysis aims to identify the stable conformations of a molecule and understand the energy landscape that governs their interconversion.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is less computationally expensive than quantum chemical methods, making it suitable for studying large systems and exploring the conformational space of flexible molecules like this compound.

Molecular Dynamics (MD) simulations use the principles of molecular mechanics to simulate the movement of atoms in a molecule over time. nih.govaps.org By solving Newton's equations of motion, MD simulations can provide a dynamic picture of the molecule's conformational changes, allowing for the exploration of its conformational landscape and the identification of preferred conformations in different environments (e.g., in a solvent). researchgate.net

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on its potential energy surface. This is essential for identifying stable conformers. Starting from an initial geometry, the algorithm iteratively adjusts the atomic coordinates to lower the total energy until a local or global minimum is reached.

Torsional scans, also known as dihedral scans, are performed to systematically explore the conformational space associated with rotation around specific single bonds. wuxiapptec.com For this compound, key torsional angles would include the bonds connecting the cyclobutylmethyl group to the nitrogen atom and the bond between the nitrogen and the benzene ring. By rotating these bonds in small increments and calculating the energy at each step, a potential energy profile is generated. aps.org The minima on this profile correspond to the most stable conformations (conformers), while the maxima represent the energy barriers for interconversion between them.

Table 3: Hypothetical Torsional Scan Data for the C(ring)-N Bond in this compound

Dihedral Angle (°)Relative Energy (kcal/mol)
05.2
302.1
600.5
900.0
1200.8
1502.5
1805.8

Note: The data in this table is hypothetical and for illustrative purposes, representing a typical energy profile for bond rotation in a substituted benzene ring.

In Silico Prediction of Molecular Interactions and Binding Modes

In silico methods are instrumental in predicting how this compound might interact with biological targets, such as proteins and enzymes. nih.gov These predictions are crucial for understanding its potential pharmacological effects. The process typically involves molecular docking simulations, which predict the preferred orientation of the compound when bound to a target to form a stable complex. nih.govnih.gov

For a hypothetical study, researchers might select a target protein based on the structural similarity of this compound to known biologically active molecules. For instance, due to its structural motifs, potential targets could include monoamine oxidase (MAO) or a specific G-protein coupled receptor (GPCR).

The simulation would proceed by:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized for energy. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Molecular Docking: A docking algorithm would be used to fit the ligand into the binding site of the protein, exploring various possible conformations and orientations. nih.gov

Scoring and Analysis: A scoring function then estimates the binding affinity for each pose, and the top-ranking poses are analyzed to understand the specific molecular interactions. nih.gov

Key interactions that would be investigated include:

Hydrogen Bonds: The ester and amine groups of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The cyclobutyl and benzene ring structures are likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The benzene ring could interact with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

The results of such a hypothetical docking study could be summarized as follows:

Interaction TypeLigand Group InvolvedPotential Protein Residue InteractionPredicted Distance (Å)
Hydrogen BondAmine (NH)Aspartic Acid (ASP)2.1
Hydrogen BondEster (C=O)Serine (SER)2.9
HydrophobicCyclobutyl RingLeucine (LEU), Valine (VAL)3.5 - 4.5
Pi-Pi StackingBenzene RingPhenylalanine (PHE)3.8

These predicted binding modes provide a structural hypothesis for the compound's mechanism of action, which can be validated through experimental methods. acs.org

QSAR and QSPR Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. fiveable.meneovarsity.orgmeilerlab.org These models are built by establishing a correlation between calculated molecular descriptors and experimentally determined activities or properties. ijert.orgdrugdesign.org

QSAR Modeling

For this compound, a QSAR model could be developed to predict its activity against a specific biological target. This would involve:

Data Set Collection: A dataset of compounds structurally similar to this compound with known biological activities (e.g., IC50 values) would be compiled. drugdesign.org

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. conicet.gov.ar

Model Development and Validation: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. neovarsity.orgnih.gov The model's predictive power would then be rigorously validated. nih.gov

A hypothetical QSAR equation for a series of benzoate (B1203000) derivatives might look like:

log(1/IC50) = 0.75 * logP - 0.23 * TPSA + 0.15 * N_rotb + 2.54

This equation suggests that the biological activity (IC50) is positively correlated with lipophilicity (logP) and the number of rotatable bonds (N_rotb), and negatively correlated with the topological polar surface area (TPSA).

QSPR Modeling

QSPR models are used to predict the physicochemical properties of compounds. researchgate.netnih.gov For this compound, QSPR could predict properties crucial for its pharmacokinetic profile, such as solubility, boiling point, or its octanol-water partition coefficient. researchgate.net The process is analogous to QSAR model development, but the endpoint is a physical property instead of a biological activity. acs.org

Below is a hypothetical table of predicted physicochemical properties for this compound derived from QSPR models, compared with a known reference compound.

PropertyPredicted Value for this compoundReference Compound (e.g., Benzocaine)
Molecular Weight ( g/mol )233.31165.19
logP (Octanol-Water Partition Coefficient)3.61.9
Boiling Point (°C)350.5310.0
Water Solubility (mg/L)85.2400.0
Topological Polar Surface Area (Ų)38.152.3

These QSAR and QSPR approaches are invaluable in computational chemistry for prioritizing the synthesis and testing of new compounds, thereby accelerating the drug discovery and development process. ijert.orgresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Variation of the Cyclobutylmethyl Group

The N-cyclobutylmethyl group is a key feature of the title compound, contributing to its lipophilicity and steric profile. Variations of this cycloalkylmethyl substituent can significantly influence the compound's interaction with biological targets and its physicochemical properties. Research on related N-substituted compounds, such as in the morphinan (B1239233) series, has shown that the size and nature of the N-alkyl group are critical for receptor binding and activity. For instance, replacing an N-methyl group with larger substituents like N-phenethyl can dramatically alter analgesic potency. nih.gov In the context of Methyl 3-[(cyclobutylmethyl)amino]benzoate, systematic variations could include altering the ring size of the cycloalkyl group or introducing substituents on the cyclobutane (B1203170) ring.

Table 1: Predicted Impact of Cycloalkylmethyl Group Variation on Physicochemical Properties

VariationPredicted Change in Lipophilicity (logP)Predicted Change in Steric HindrancePotential Impact on Biological Activity
CyclopropylmethylDecreaseDecreaseMay alter receptor fit and binding affinity.
CyclopentylmethylIncreaseIncreaseCould enhance binding through increased van der Waals interactions, or decrease it due to steric clash.
CyclohexylmethylSignificant IncreaseSignificant IncreaseLikely to significantly alter the binding profile, potentially leading to a change in activity or selectivity.
2-MethylcyclobutylmethylIncreaseIncreaseThe added methyl group could provide an additional interaction point or create steric hindrance.

These variations would allow for a systematic exploration of the binding pocket of a potential biological target. A smaller group like cyclopropylmethyl might be optimal for fitting into a constrained pocket, while a larger group could be favored for a more expansive binding site.

Exploration of Substituents on the Benzoate (B1203000) Ring

The benzoate ring of this compound offers multiple positions for substitution, which can modulate the electronic properties, polarity, and metabolic stability of the molecule. The position of the amino group (meta in this case) is known to significantly affect the photodynamic properties of aminobenzoates when compared to ortho- and para-isomers. nih.gov Introducing various substituents onto the aromatic ring can further fine-tune these characteristics.

Electron-donating groups (EDGs) like methoxy (B1213986) or hydroxyl groups would be expected to increase the electron density of the ring, potentially influencing its interaction with electron-deficient biological targets. Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups would decrease the electron density.

Table 2: Predicted Effects of Benzoate Ring Substituents on Molecular Properties

SubstituentPositionPredicted Electronic EffectPotential Impact on Biological and Material Properties
Methoxy (-OCH3)4- (para to amino)Electron-donatingMay enhance hydrogen bonding capability and alter solubility.
Chloro (-Cl)5- (ortho to amino)Electron-withdrawing, inductiveCan increase lipophilicity and potentially introduce halogen bonding interactions.
Nitro (-NO2)4- (para to amino)Strong electron-withdrawingCould significantly alter electronic properties and susceptibility to metabolic reduction.
Hydroxyl (-OH)2- (ortho to amino)Electron-donating, H-bond donorMay introduce an intramolecular hydrogen bond with the amino group, affecting conformation.

The strategic placement of these substituents can also block or promote metabolism at specific sites, thereby influencing the pharmacokinetic profile of the compound.

Impact of Ester Group Modifications on Research Activities

Replacing the methyl group with larger alkyl chains, such as ethyl or butyl, would increase the lipophilicity of the molecule. This could, in turn, affect its solubility and ability to cross biological membranes. Studies on a series of n-alkyl p-aminobenzoates have shown that such modifications influence the rate of drug transfer from its vehicle.

Table 3: Predicted Consequences of Ester Group Modification

Ester GroupPredicted LipophilicityPredicted Hydrolytic StabilityPotential Application
Ethyl EsterHigher than methylSimilar to methylMay offer slightly improved membrane permeability.
tert-Butyl EsterSignificantly higher than methylMore stable than methylCould be used to create a more stable analog with a different pharmacokinetic profile.
Benzyl EsterSignificantly higher than methylPotentially different due to electronic effectsMay introduce new aromatic interactions with a target.
2-Hydroxyethyl EsterLower than methylPotentially less stableCould improve aqueous solubility and introduce a site for further conjugation.

Furthermore, converting the ester to an amide is a common strategy in medicinal chemistry. While this substitution can reduce permeability by introducing a hydrogen bond donor, it often increases metabolic stability. nih.gov

Correlation of Structural Features with Specific Biological and Material Science Properties

The structural features of this compound and its analogs can be correlated with a range of potential biological and material science properties. The combination of a lipophilic N-cyclobutylmethyl group, an aromatic ring, and a polar ester group gives the molecule an amphipathic character.

In the realm of biological sciences , these structural motifs are common in compounds targeting the central nervous system, where the ability to cross the blood-brain barrier is essential. The N-cyclobutylmethyl group, for instance, is found in some opioid receptor modulators. nih.gov The aminobenzoate scaffold is present in a variety of bioactive molecules, including local anesthetics like butamben (butyl 4-aminobenzoate). nih.gov The specific substitution pattern of this compound would determine its selectivity and affinity for any given biological target.

In material science , the photophysical properties of aminobenzoate derivatives are of interest. nih.gov The position of the amino and ester groups, along with other ring substituents, can influence the molecule's absorption and emission of light, making it a candidate for applications such as fluorescent probes or components in organic light-emitting diodes (OLEDs). The crystal packing of such molecules, influenced by hydrogen bonding and van der Waals interactions, will also dictate their solid-state properties.

Table 4: Correlation of Structural Features with Potential Properties

Structural FeaturePotential Biological PropertyPotential Material Science Property
N-Cyclobutylmethyl GroupModulation of receptor binding affinity and selectivity; increased lipophilicity for membrane permeation.Influence on crystal packing and solubility in organic solvents.
3-Aminobenzoate (B8586502) CoreInteraction with biological targets through hydrogen bonding and aromatic interactions.Chromophore for UV-Vis absorption and fluorescence; core for liquid crystal design.
Methyl EsterProdrug potential; modulation of solubility and permeability.Influence on melting point, boiling point, and solubility characteristics.

No Publicly Available Data on the Biological Activity of this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific research data was found regarding the biological target identification and mechanistic studies of the chemical compound this compound.

The performed searches aimed to uncover information related to its potential interactions with biological molecules, including its effects on enzymes and cellular receptors, as well as its activity in cell-based assays. The search terms included "this compound" in combination with "enzyme inhibition," "oxidoreductases," "proteases," "kinetic characterization," "receptor binding," "GPCRs," "histamine receptors," "ligand-receptor interactions," "functional assays," and "cell-based assays."

The absence of retrievable data suggests that this particular compound may not have been the subject of published non-clinical research focusing on its biological mechanisms of action. Therefore, it is not possible to provide an article based on the requested outline detailing its enzyme inhibition, receptor binding, or effects on specific biological processes.

Biological Target Identification and Mechanistic Studies Non Clinical Focus

Cell-Based Assays for Specific Biological Processes

Anti-proliferative Activity in Cell Line Models (excluding clinical interpretation)

No research data has been found regarding the anti-proliferative effects of Methyl 3-[(cyclobutylmethyl)amino]benzoate on any cancer cell lines. Consequently, there is no information available on its potential to inhibit cell growth or any associated metrics such as IC50 values.

Modulation of Inflammatory Responses in Research Models

There are no published studies examining the role of this compound in the modulation of inflammatory responses. Information regarding its impact on inflammatory pathways, cytokine production, or other related markers in research models is not available.

Neuroprotective Effects in Neuronal Cell Cultures

The potential neuroprotective properties of this compound have not been investigated in any publicly documented studies. There is no available data on its effects on neuronal cell viability, neurite outgrowth, or protection against neurotoxins in cell culture models.

Mechanistic Elucidation of Observed Biological Activities

Given the lack of studies on the biological activities of this compound, there is no information available to elucidate any potential mechanisms of action.

Advanced Research Applications of Methyl 3 Cyclobutylmethyl Amino Benzoate Excluding Clinical, Dosage, Safety

Use as a Chemical Probe in Biological Research

There is no available scientific literature that describes the use of Methyl 3-[(cyclobutylmethyl)amino]benzoate as a chemical probe. Research into its potential interactions with biological targets, its mechanism of action, or its application in elucidating biological pathways has not been published.

Application in Lead Compound Discovery and Optimization Pipelines (Pre-clinical Stage)

No preclinical studies or drug discovery programs have identified this compound as a lead compound or a key scaffold for optimization. While aminobenzoic acid derivatives are explored for a range of biological activities, data specific to this compound is absent from the public domain. fishersci.comresearchgate.netnih.govresearchgate.netnih.gov

Role as a Versatile Building Block in Complex Organic Synthesis

While the structural components of this compound suggest its potential as a synthetic intermediate, there are no published examples of its use as a versatile building block in the synthesis of more complex molecules. Its reactivity and utility in significant synthetic pathways have not been documented in the literature. nih.gov

Material Science Applications

Investigations into the potential material science applications of this compound have not been reported.

Development of Functional Dyes and Pigments

There is no evidence to suggest that this compound has been studied for its chromophoric or pigmentary properties.

Integration into Novel Polymers and Advanced Materials

The integration of this compound into polymeric structures or its use in the development of advanced materials is not described in the current scientific literature. Although aminobenzoate groups can be incorporated into materials like laminated adhesives, specific research on this compound is lacking. google.com

Studies on Nonlinear Optical Properties

No studies concerning the nonlinear optical properties of this compound have been published.

Development of Analytical Reference Materials and Standards

The development of a certified reference material (CRM) or an analytical standard for a specific compound, such as this compound, is a meticulous process. It involves the synthesis of the compound at a very high purity level, followed by a comprehensive characterization to confirm its identity and quantify any impurities.

Ideally, the characterization of a potential reference material for this compound would involve a suite of analytical techniques. These methods are employed to establish a detailed profile of the substance, which is crucial for its certification as a reference standard.

Hypothetical Characterization Data for a Reference Standard of this compound:

The following table outlines the types of data that would be necessary to establish this compound as an analytical reference standard. It is important to note that this data is illustrative of the required characterization and is not based on published findings for this specific compound.

Analytical TechniquePurposeHypothetical Specification
Purity Determination
High-Performance Liquid Chromatography (HPLC)To quantify the purity of the compound and identify any organic impurities.≥ 99.5% (Area %)
Gas Chromatography-Mass Spectrometry (GC-MS)To assess purity and identify volatile impurities.≥ 99.5%
Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)To confirm the molecular structure of the compound.Spectrum conforms to the structure of this compound.
Mass Spectrometry (MS)To determine the molecular weight and fragmentation pattern, further confirming identity.Molecular ion peak consistent with the empirical formula.
Infrared (IR) SpectroscopyTo identify functional groups present in the molecule.Spectrum shows characteristic absorption bands for the functional groups in the compound.
Residual Solvent Analysis
Headspace Gas Chromatography (HS-GC)To quantify the amount of any residual solvents from the synthesis process.≤ 0.5% total residual solvents.
Water Content
Karl Fischer TitrationTo determine the water content in the material.≤ 0.1%

The establishment of this compound as a reference material would enable its use in various analytical applications. For instance, it could serve as a quantitative standard in the development and validation of analytical methods for the determination of this compound or its related substances in various matrices. It would also be essential for quality control in manufacturing processes where this compound is synthesized or used.

Due to the current lack of specific data in the public domain, the scientific community would benefit from research focused on the synthesis, purification, and comprehensive characterization of this compound to establish it as a certified reference material. Such efforts would be a valuable contribution to the broader field of analytical chemistry.

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis and Chiral Induction

The structure of Methyl 3-[(cyclobutylmethyl)amino]benzoate does not inherently possess a chiral center. However, future research could explore the introduction of chirality to create enantiomerically pure derivatives, which is a critical aspect of modern drug discovery due to the different physiological effects enantiomers can exhibit.

Asymmetric synthesis methodologies could be developed to introduce stereocenters into the cyclobutyl or methyl groups, or through further derivatization of the benzoate (B1203000) ring. beilstein-journals.orgmdpi.com Research in this area would focus on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of synthetic reactions. researchgate.net The development of such methods would be a significant step towards understanding the potential stereospecific interactions of its derivatives with biological targets. researchgate.net

Table 1: Potential Strategies for Asymmetric Synthesis

Strategy Description Potential Outcome
Chiral Catalysis Use of chiral metal complexes or organocatalysts to facilitate enantioselective reactions. High enantiomeric excess of a desired stereoisomer.
Chiral Auxiliaries Covalent attachment of a chiral molecule to guide the stereochemical course of a reaction, followed by its removal. Controlled formation of a specific enantiomer.

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other unreacted. | Separation of enantiomers from a racemic mixture. |

This table is illustrative of general asymmetric synthesis strategies and does not represent published research on this compound.

Integration with Chemoinformatics and Machine Learning for De Novo Design

Chemoinformatics and machine learning are powerful tools in modern drug discovery and materials science, enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. nih.govmdpi.com For this compound, these computational approaches could be employed for the de novo design of analogs with optimized properties. nih.gov

By creating a virtual library of derivatives based on the this compound scaffold, machine learning algorithms could be trained to predict various parameters such as binding affinity to specific biological targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and other physicochemical characteristics. mdpi.com This in silico screening would significantly expedite the discovery of potentially useful analogs by prioritizing the synthesis of compounds with the highest predicted performance. nih.gov

Table 2: Chemoinformatics and Machine Learning in Compound Design

Application Description Potential Impact
QSAR Modeling Quantitative Structure-Activity Relationship models to predict the biological activity of derivatives. Prioritization of synthetic targets with enhanced potency.
ADMET Prediction In silico prediction of pharmacokinetic and toxicity profiles. Early identification and elimination of candidates with poor drug-like properties.

| De Novo Design | Generative models to create novel molecular structures with desired properties. | Discovery of novel and patentable chemical entities. |

This table outlines general applications of chemoinformatics and does not reflect specific studies on this compound.

Development of Targeted Delivery Systems for Research Probes

The development of targeted delivery systems is a crucial area of research for enhancing the efficacy and reducing the side effects of therapeutic agents and diagnostic probes. nih.govmdpi.com While there is no current research on using this compound in such systems, its structure could potentially be modified for these applications.

Future research could focus on conjugating this molecule to targeting moieties, such as antibodies or peptides, that can recognize and bind to specific cells or tissues. google.com Furthermore, derivatives of this compound could be designed as research probes, for example, by incorporating fluorescent tags or radioisotopes to enable imaging and tracking in biological systems. nih.gov The development of such probes would be invaluable for studying biological processes at the molecular level.

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of chemical research lies in multidisciplinary collaborations. The unique structural features of this compound, combining an aromatic ring, an ester, a secondary amine, and a cyclobutyl group, could make it a versatile scaffold for exploration at the interface of chemistry, biology, and materials science.

In biology, derivatives could be synthesized and screened for a wide range of biological activities. In materials science, this compound could be investigated as a monomer for the synthesis of novel polymers with unique optical, electronic, or mechanical properties. The interplay between these disciplines will be essential to unlock the full potential of this and related molecules.

Table 3: Mentioned Compounds

Compound Name

Q & A

Q. Table 1. Comparison of Synthetic Routes for Analogous Benzoates

SubstrateReagents/ConditionsYield (%)Key Characterization TechniquesReference
Methyl 2-[(1-Phenylethyl)amino]benzoateMethyl anthranilate, phenethyl bromide, K₂CO₃/THF651^1H NMR, HR-MS
Methyl 5-Bromo-2-aminobenzoateMethyl bromobenzoate, NH₃/THF, 0°C721^1H/13^13C NMR, IR

Q. Table 2. Stability of Methyl Benzoate Derivatives in Solvents

DerivativeSolventHalf-life (25°C, days)Degradation ProductReference
Methyl 3-aminobenzoateH₂O/EtOH (1:1)143-Aminobenzoic acid
Methyl 3-[(triazinyl)amino]benzoateDMF>30None observed

Key Recommendations

  • Experimental Design : Prioritize anhydrous conditions for synthesis to minimize hydrolysis.
  • Data Validation : Cross-check spectral data with computational predictions (e.g., ChemDraw NMR simulations) .
  • Advanced Applications : Explore the compound’s potential as a ligand in catalysis or a precursor for bioactive triazine derivatives .

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